2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-20(19-21-16-3-1-2-4-18(16)25-19)22-9-7-15(12-22)13-5-6-17-14(11-13)8-10-24-17/h1-6,11,15H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVUIANQKRLZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact structure and functional groups present in the specific benzofuran derivative.
Biochemical Pathways
Given the broad range of activities exhibited by benzofuran derivatives, it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific target interactions and the cellular context.
Result of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells, suggesting that this compound could potentially have similar effects.
Comparison with Similar Compounds
Core Heterocycle Modifications
- BG15138 (5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole) : Shares the dihydrobenzofuran-pyrrolidine-carbonyl motif but replaces benzothiazole with a pyrazole ring. Pyrazole’s hydrogen-bonding capacity may enhance solubility or target interactions compared to benzothiazole’s planar, lipophilic nature .
- (E)-2-(4-Azidostyryl)-1,3-benzothiazole (1a) : Retains the benzothiazole core but substitutes the pyrrolidine-dihydrobenzofuran group with a styryl-azide chain. The azide enables bioorthogonal click chemistry, a feature absent in the target compound .
- Coumarin-Acrylonitrile Derivatives (): Compounds 4a–4l feature coumarin (7-hydroxy-2-oxo-2H-chromene) linked to acrylonitrile-pyrrolidine/piperidine moieties.
Substituent Effects
- Dihydrobenzofuran vs. Fluorophenyl (BG15138) : The dihydrobenzofuran in the target compound may enhance π-stacking interactions compared to BG15138’s 4-fluorophenyl group, which increases lipophilicity and metabolic stability .
- Azidostyryl vs. Pyrrolidine-Carbonyl (1a) : The azidostyryl group in 1a introduces photoreactivity, whereas the target compound’s pyrrolidine-carbonyl spacer may improve binding pocket compatibility in biological targets .
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties of Selected Compounds
*Estimated based on structural analysis.
Q & A
Basic: What are the standard synthetic protocols for preparing 2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole?
The synthesis typically involves multi-step reactions starting with the condensation of 2-hydrazino-1,3-benzothiazole with dicarbonyl compounds under reflux conditions. Key steps include:
- Coupling reactions : Use of ethanol or dioxane as solvents under reflux for 6–12 hours to facilitate cyclization.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate high-purity products .
- Functional group protection : Acid-sensitive groups (e.g., benzofuran) may require temporary protection during acylations .
Basic: What spectroscopic methods are recommended for characterizing this compound?
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) functional groups.
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolidine ring (δ 2.5–3.5 ppm for protons; δ 40–70 ppm for carbons) and benzofuran moiety (δ 6.5–7.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction neutralization. Ethanol minimizes side reactions but lowers reaction rates .
- Temperature control : Reflux (80–100°C) ensures completion of cyclization steps, while lower temperatures (25–40°C) prevent decomposition during sensitive acylations .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate carbonyl coupling .
Advanced: How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. activation)?
- Dose-response studies : Establish concentration-dependent effects (e.g., IC₅₀ for inhibition vs. EC₅₀ for activation) to identify dualistic behavior .
- Molecular docking : Compare binding modes in enzyme active sites (e.g., AST/ALT) to explain divergent outcomes based on substituent orientation .
- Metabolite profiling : Assess if in situ metabolic transformations (e.g., hydrolysis of the pyrrolidine carbonyl) alter activity .
Advanced: What methodologies are suitable for evaluating the compound’s pharmacokinetic properties?
- In vitro assays :
- Plasma stability : Incubate with human plasma (37°C, pH 7.4) and monitor degradation via HPLC .
- CYP450 inhibition : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .
- Computational ADME : Predict logP (lipophilicity) and BBB permeability using QSAR models (e.g., SwissADME) .
Advanced: How can structural modifications enhance selectivity for therapeutic targets?
- Bioisosteric replacement : Substitute the benzofuran ring with thiophene (improves metabolic stability) or pyridine (enhances hydrogen bonding) .
- Steric hindrance : Introduce bulky groups (e.g., tert-butyl) at the pyrrolidine nitrogen to reduce off-target binding .
- Pro-drug strategies : Mask the carbonyl group with ester linkages for controlled release in vivo .
Basic: What are the key challenges in purifying this compound?
- Byproduct removal : Residual solvents (e.g., dioxane) and unreacted intermediates require multiple washes with dichloromethane/water .
- Chromatography optimization : Gradient elution (e.g., 10–50% ethyl acetate in hexane) resolves co-eluting impurities .
- Crystallization : Slow cooling (1°C/min) in ethanol/water mixtures yields high-purity crystals .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- Gene knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., kinases) and assess activity loss .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity and entropy changes .
- Transcriptomics : RNA-seq identifies downstream pathways affected by treatment (e.g., oxidative stress response) .
Basic: What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic anhydride) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
Advanced: How can computational chemistry guide the design of analogs with improved efficacy?
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (≥100 ns) to identify stable binding poses .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
- Pharmacophore mapping : Align key features (e.g., hydrogen bond acceptors) with target active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
